molecular formula C19H19BrO3 B2426409 3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 428466-30-2

3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2426409
CAS No.: 428466-30-2
M. Wt: 375.262
InChI Key: OQBQNXGVHACDGP-UHFFFAOYSA-N
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Description

3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromobenzyl group, an ethoxy group, and a prop-2-en-1-yl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:

    Etherification: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base such as sodium ethoxide.

    Aldehyde Formation: The aldehyde group can be introduced through a formylation reaction, typically using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride).

    Allylation: The prop-2-en-1-yl group can be introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: 4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzoic acid.

    Reduction: 4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzyl alcohol.

    Substitution: 4-[(4-Azidobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde.

Scientific Research Applications

3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It is utilized in the design and synthesis of novel materials with unique properties, such as liquid crystals and polymers.

    Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    4-[(4-Methylbenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde: Similar structure but with a methyl group instead of a bromine atom.

    4-[(4-Fluorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be readily substituted with other functional groups, providing versatility in synthetic applications.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-ethoxy-5-prop-2-enylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO3/c1-3-5-16-10-15(12-21)11-18(22-4-2)19(16)23-13-14-6-8-17(20)9-7-14/h3,6-12H,1,4-5,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBQNXGVHACDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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